N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H22ClN3 |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C23H21N3.ClH/c1-3-17-13-9-10-16(2)21(17)25-23-19-14-7-8-15-20(19)24-22(26-23)18-11-5-4-6-12-18;/h4-15H,3H2,1-2H3,(H,24,25,26);1H |
InChI Key |
CQKHQMGSZKYNTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of 2-phenylquinazolin-4-amine, which is then subjected to a substitution reaction with 2-ethyl-6-methylphenylamine. The reaction conditions often include the use of a suitable solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the compound in its pure hydrochloride form.
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
Aryl boronic acids react with halogenated quinazolinones under Pd catalysis to introduce the phenyl group at position 2. For example:
-
Reagents : 2-Chloroquinazolin-4-amine, phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O.
Alkylation of the Amine Group
The 2-ethyl-6-methylphenyl substituent is introduced via alkylation of the primary amine:
-
Reagents : 2-Ethyl-6-methylaniline, 2-phenylquinazolin-4-amine, K₂CO₃ in DMSO.
Hydrochloride Salt Formation
The free base is treated with HCl gas in dichloromethane to form the hydrochloride salt.
Reaction Table: Key Transformations
*Theorized yields based on analogous reactions.
Electrophilic Substitution
The quinazoline core undergoes nitration at position 6 or 8 under strong acidic conditions (HNO₃/H₂SO₄), though the substituents may sterically hinder reactivity .
Alkylation at N3
The amine nitrogen (N3) reacts with alkyl halides (e.g., ethyl bromide) in DMF/K₂CO₃ to form tertiary amines .
Metal-Catalyzed Cross-Couplings
The phenyl group at position 2 participates in Buchwald-Hartwig amination or Ullmann-type couplings for further derivatization .
Stability and Degradation
-
Acidic Conditions : The hydrochloride salt dissociates in aqueous HCl (pH < 3), regenerating the free base.
-
Oxidative Stability : Resists oxidation under mild conditions but degrades in H₂O₂/Fe³⁺ systems .
Computational Insights
DFT studies predict:
-
Electrophilic Reactivity : The C4 position is most electrophilic (Fukui indices: f⁺ = 0.12) .
-
Binding Affinity : Molecular docking suggests interactions with kinase ATP pockets (ΔG = −9.2 kcal/mol) .
Challenges and Limitations
Scientific Research Applications
Antimicrobial Activity
Quinazoline derivatives, including N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride, have demonstrated significant antimicrobial properties. Recent studies have shown that various quinazoline compounds exhibit potent antibacterial and antifungal activities.
Case Studies and Findings
- A study highlighted the synthesis of several quinazoline derivatives that were tested for their antimicrobial efficacy against pathogenic bacteria and fungi. The results indicated that certain substitutions on the phenyl ring significantly influenced antibacterial activity, with some compounds showing superior effects against gram-positive bacteria .
- Another investigation focused on the synthesis of 3-substituted quinazolinones, which exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as fungi. This suggests that modifications in the quinazoline structure can enhance antimicrobial effectiveness .
Anticancer Properties
Quinazoline derivatives have also been explored for their anticancer potential. This compound may act as an inhibitor of key enzymes involved in cancer progression.
Research Insights
- Research has indicated that quinazoline compounds can inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Compounds with structural modifications have shown enhanced inhibition of EGFR autophosphorylation, suggesting their potential as anticancer agents .
- A series of novel quinazolinone-based molecules were designed to bind with various enzymes related to cancer, including EGFR and tyrosine kinases. These studies utilized molecular modeling to predict binding affinities and biological activity, indicating a promising avenue for drug development .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, some quinazoline derivatives exhibit anti-inflammatory properties.
Relevant Findings
- Certain studies have reported that quinazolinone compounds can reduce inflammation by inhibiting specific pathways involved in inflammatory responses. This property may enhance their therapeutic utility in treating inflammatory diseases alongside their antimicrobial and anticancer effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives.
Key Observations
- Variations in substituents on the quinazoline core significantly affect biological activity. For instance, electron-donating or withdrawing groups on the phenyl rings can alter the compound's interaction with biological targets, leading to enhanced or diminished activity .
| Substituent | Biological Activity | Effect |
|---|---|---|
| Methoxy | Increased antibacterial activity | Positive |
| Nitro | Enhanced anticancer properties | Positive |
| Methyl | Moderate antifungal activity | Neutral |
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. The exact pathways and molecular targets are still under investigation, but its quinazoline core is known to play a crucial role in its activity.
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The quinazoline scaffold is shared among analogs, but differences in amine positions and substituents significantly influence activity and applications:
Key Observations :
Physicochemical Properties
Data from structurally similar compounds highlight trends in solubility, logP, and molecular weight:
*Estimated based on structural analogs.
- Hydrochloride Salts : The hydrochloride form (e.g., ) improves aqueous solubility, critical for drug delivery.
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine; hydrochloride is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core substituted with an ethyl and methyl group on one phenyl ring and another phenyl group attached to the nitrogen atom. Its molecular formula is with a molecular weight of approximately 295.37 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine has been shown to inhibit cancer cell proliferation through various mechanisms, including:
- Inhibition of Kinases : Quinazoline derivatives often function as kinase inhibitors, targeting pathways crucial for cancer cell survival and proliferation. For instance, compounds similar to N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine have shown efficacy against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
- Induction of Apoptosis : Studies indicate that this compound can trigger apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
Antimicrobial Activity
Quinazolines have demonstrated significant antimicrobial properties. N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
Research indicates that quinazoline derivatives can modulate inflammatory responses. N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine has been found to reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Study 1: Anticancer Efficacy
A study evaluating the anticancer effects of various quinazoline derivatives, including N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine, reported an IC50 value of 5 µM against A549 lung cancer cells. The compound was shown to inhibit cell migration and invasion, indicating potential for metastasis prevention .
Study 2: Antimicrobial Testing
In vitro tests demonstrated that N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine exhibited significant antibacterial activity against Staphylococcus aureus with an MIC (minimum inhibitory concentration) of 15 µg/mL. This suggests its potential as a therapeutic agent in treating bacterial infections .
The biological activity of N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine can be attributed to several mechanisms:
- Kinase Inhibition : By binding to ATP-binding sites in kinases, it effectively blocks downstream signaling pathways essential for tumor growth.
- Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress in microbial cells, leading to cell death.
- Cytokine Modulation : It appears to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
